molecular formula C13H10Cl2N2OS B5744981 N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE

N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE

Cat. No.: B5744981
M. Wt: 313.2 g/mol
InChI Key: BIQIKKDRQGLNMR-UHFFFAOYSA-N
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Description

N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a pyridylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2OS/c14-9-4-5-11(10(15)7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQIKKDRQGLNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 2,4-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the Pyridylsulfanyl Group:

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like chlorine (Cl~2~) or bromine (Br~2~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ETHANAMIDE: Similar structure with an ethanamide backbone.

    N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)PROPIONAMIDE: Similar structure with a propionamide backbone.

Uniqueness

N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

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